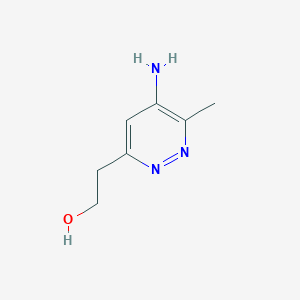
(1,2-Dimethylcyclopropane-1,2-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Dimethylcyclopropane-1,2-diyl)dimethanol is an organic compound featuring a cyclopropane ring substituted with two methyl groups and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dimethylcyclopropane-1,2-diyl)dimethanol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the reaction of 1,2-dimethylcyclopropane with formaldehyde under acidic conditions to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to enhance yield and selectivity. The process is optimized for cost-effectiveness and efficiency, ensuring high purity of the final product.
化学反応の分析
Types of Reactions
(1,2-Dimethylcyclopropane-1,2-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
(1,2-Dimethylcyclopropane-1,2-diyl)dimethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1,2-Dimethylcyclopropane-1,2-diyl)dimethanol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and context.
類似化合物との比較
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
1,2-Dimethylcyclopropane: A cyclopropane ring with two methyl groups.
Cyclopentane: A five-membered cycloalkane.
Methylcyclobutane: A four-membered cycloalkane with a methyl group.
Uniqueness
(1,2-Dimethylcyclopropane-1,2-diyl)dimethanol is unique due to the presence of both methyl and hydroxyl groups on the cyclopropane ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H14O2 |
|---|---|
分子量 |
130.18 g/mol |
IUPAC名 |
[2-(hydroxymethyl)-1,2-dimethylcyclopropyl]methanol |
InChI |
InChI=1S/C7H14O2/c1-6(4-8)3-7(6,2)5-9/h8-9H,3-5H2,1-2H3 |
InChIキー |
JGVOYNDMSZTGRV-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1(C)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-1H-benzo[d]imidazole](/img/structure/B12827410.png)

![Imidazo[2,1-B]thiazole-5-carbonitrile](/img/structure/B12827424.png)




![2-(1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12827459.png)
![N-[(E)-2-chloro-2-(4-chlorophenyl)-1-(piperidine-1-carbonyl)vinyl]benzamide](/img/structure/B12827461.png)
![(4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12827465.png)
![3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one](/img/structure/B12827469.png)
![(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12827475.png)


